

A Comprehensive Technical Guide to the Synthesis and Characterization of 10-Undecenyl Methanesulfonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *10-Undecenyl methane sulfonate*

Cat. No.: *B8555305*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of 10-undecenyl methanesulfonate. This document details the necessary experimental protocols, comprehensive characterization data, and a summary of its biological relevance, particularly for professionals in the field of drug development.

Introduction

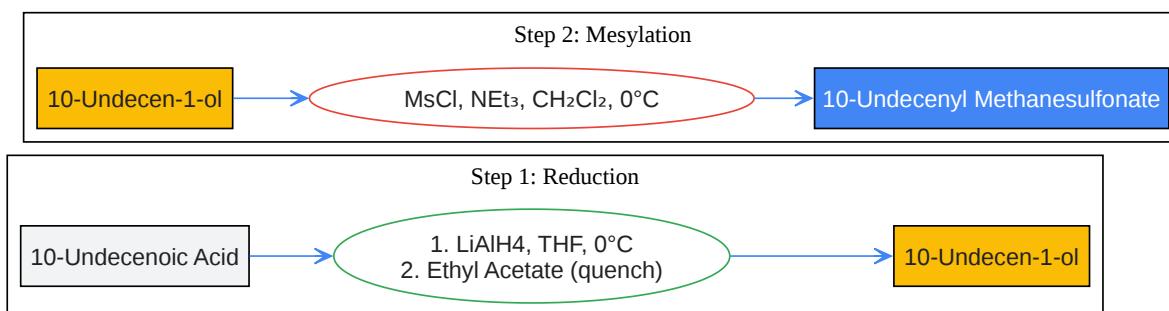
10-Undecenyl methanesulfonate is an organic compound of interest in medicinal chemistry and materials science. As an alkylating agent, it holds potential for the development of novel therapeutic agents. The presence of a terminal double bond also opens possibilities for polymerization and surface modification applications. This guide serves as a comprehensive resource for the laboratory-scale synthesis and detailed characterization of this versatile molecule.

Synthesis of 10-Undecenyl Methanesulfonate

The synthesis of 10-undecenyl methanesulfonate is a two-step process commencing with the reduction of 10-undecenoic acid to 10-undecen-1-ol, followed by the mesylation of the alcohol.

Step 1: Synthesis of 10-Undecen-1-ol

Experimental Protocol:


To a stirred solution of lithium aluminum hydride (LiAlH_4) (1.50 g, 40.76 mmol) in 100 mL of dry tetrahydrofuran (THF), a solution of 10-undecenoic acid (5.0 g, 27.17 mmol) in 10 mL of dry THF is added dropwise at 0°C under an inert atmosphere. The reaction mixture is then stirred for 30 minutes at room temperature. Following the reaction, it is carefully quenched with ethyl acetate. The resulting solution is filtered, and the organic layer is washed with water and brine, then dried over anhydrous sodium sulfate (Na_2SO_4). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography (4% ethyl acetate in hexane) to yield 10-undecen-1-ol as a colorless oil.[1]

Step 2: Synthesis of 10-Undecenyl Methanesulfonate

Experimental Protocol:

In a flask maintained at 0°C, 10-undecen-1-ol (1.0 eq) is dissolved in dry dichloromethane (CH_2Cl_2). Triethylamine (NEt_3) (1.5 eq) is then added to the solution. Methanesulfonyl chloride (MsCl) (1.2 eq) is added dropwise to the stirred mixture. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO_3), water, and brine. The organic layer is dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and the solvent is evaporated under reduced pressure to yield the crude 10-undecenyl methanesulfonate. Purification can be achieved by column chromatography on silica gel.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 10-undecenyl methanesulfonate.

Characterization of 10-Undecenyl Methanesulfonate

A comprehensive characterization of 10-undecenyl methanesulfonate is crucial to confirm its identity and purity. The following tables summarize the expected analytical data.

Physical and Chemical Properties

Property	Value	Reference
CAS Number	52355-50-7	[2]
Molecular Formula	C ₁₂ H ₂₄ O ₃ S	[2]
Molecular Weight	248.38 g/mol	[2]
Appearance	Colorless to pale yellow oil (Predicted)	
Purity	>99% (Commercially available)	[2]
Storage	Freezer	[2]

¹H NMR Spectral Data (Predicted, 500 MHz, CDCl₃)

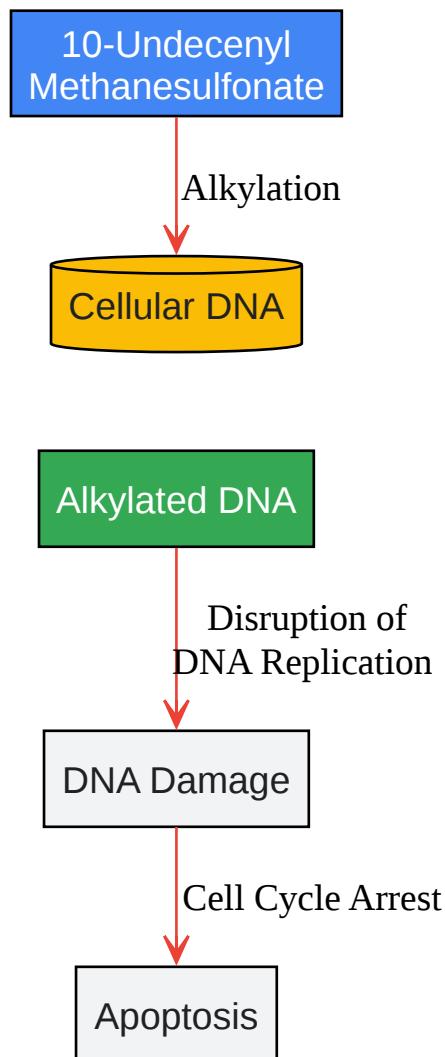
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
5.88 - 5.78	m	1H	-CH=CH ₂
5.04 - 4.92	m	2H	-CH=CH ₂
4.22	t, J = 6.6 Hz	2H	-CH ₂ -O-
3.00	s	3H	CH ₃ -SO ₂ -
2.04	q, J = 7.1 Hz	2H	-CH ₂ -CH=CH ₂
1.78 - 1.71	m	2H	-CH ₂ -CH ₂ -O-
1.43 - 1.26	m	12H	-(CH ₂) ₆ -

¹³C NMR Spectral Data (Predicted, 125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
139.1	-CH=CH ₂
114.2	-CH=CH ₂
70.2	-CH ₂ -O-
37.4	CH ₃ -SO ₂ -
33.8	-CH ₂ -CH=CH ₂
29.4	-(CH ₂) ₆ - (multiple peaks)
29.1	-(CH ₂) ₆ - (multiple peaks)
28.9	-(CH ₂) ₆ - (multiple peaks)
28.8	-(CH ₂) ₆ - (multiple peaks)
25.3	-CH ₂ -CH ₂ -O-

FT-IR Spectral Data (Predicted, neat)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3077	Medium	=C-H stretch (vinyl)
2927, 2855	Strong	C-H stretch (alkane)
1641	Medium	C=C stretch (alkene)
1355	Strong	S=O asymmetric stretch (sulfonate)
1175	Strong	S=O symmetric stretch (sulfonate)
995, 910	Medium	=C-H bend (vinyl)
960	Strong	S-O-C stretch


Mass Spectrometry Data (Predicted, EI)

m/z	Relative Intensity (%)	Assignment
248	5	$[M]^+$
169	40	$[M - CH_3SO_2]^+$
151	100	$[M - CH_3SO_3H]^+$ (loss of methanesulfonic acid)
79	30	$[CH_3SO_2]^+$

Biological Activity and Potential Applications

Alkyl methanesulfonates are recognized for their ability to act as DNA alkylating agents. This property is the basis for the cytotoxic effects of some anticancer drugs.^[3] The methanesulfonate group is an excellent leaving group, facilitating the transfer of the alkyl chain to nucleophilic sites on DNA bases.^[3] This can lead to DNA damage and interfere with DNA replication, ultimately inducing apoptosis in rapidly dividing cancer cells.^[3]

Proposed Mechanism of Action as a DNA Alkylating Agent

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of 10-undecenyl methanesulfonate as a DNA alkylating agent.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of 10-undecenyl methanesulfonate. The detailed experimental protocols and tabulated spectral data serve as a valuable resource for researchers. The discussion of its potential as a DNA alkylating agent highlights its relevance in the field of drug development. Further research into the biological activity and therapeutic potential of this and related compounds is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 10-UNDECEN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 2. larodan.com [larodan.com]
- 3. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Synthesis and Characterization of 10-Undecenyl Methanesulfonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8555305#synthesis-and-characterization-of-10-undecenyl-methanesulfonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

